N-desmethyl-Doxylamine (succinate) is a metabolite of doxylamine, an antihistamine primarily used as a sedative and for the treatment of allergies. Doxylamine is formulated as its succinate salt, which enhances its solubility and bioavailability. This compound exhibits significant pharmacological properties, including antihistaminic and sedative effects.
Doxylamine succinate is derived from doxylamine, which can be synthesized from 2-acetylpyridine through several chemical reactions involving Grignard reagents and subsequent salt formation with succinic acid . N-desmethyl-Doxylamine is produced as a metabolic byproduct when doxylamine undergoes N-dealkylation in the liver .
N-desmethyl-Doxylamine (succinate) is classified as an organic amine and a salt of succinic acid. It belongs to the class of antihistamines and is also recognized for its sedative properties.
The synthesis of doxylamine succinate, and consequently N-desmethyl-Doxylamine, involves several key steps:
The synthesis route is characterized by high specificity, yielding minimal byproducts. The final compound can be purified through recrystallization techniques.
N-desmethyl-Doxylamine participates in various metabolic pathways after administration. The primary reactions include:
The metabolic pathways involve both phase I (oxidative metabolism) and phase II (conjugation) reactions, indicating a complex biotransformation process.
The mechanism of action for N-desmethyl-Doxylamine involves its antihistaminic properties, primarily through antagonism at the H1 receptor sites. This action leads to decreased histamine activity, resulting in sedative effects.
N-desmethyl-Doxylamine has several scientific uses:
N-Desmethyl-doxylamine is integral to the pharmacokinetic profile of doxylamine succinate. Following oral administration of the delayed-release doxylamine/pyridoxine formulation, peak plasma concentrations of the parent drug occur within 7.5 hours, with subsequent hepatic metabolism generating N-desmethyl-doxylamine as the primary metabolite. This metabolite demonstrates an extended elimination half-life (10.1–11.9 hours) compared to pyridoxine coadministered in antiemetic preparations (0.5 hours), contributing to prolonged therapeutic activity beyond what doxylamine alone provides. Crucially, in vitro studies confirm N-desmethyl-doxylamine maintains histamine H₁ receptor affinity, though with reduced potency compared to the parent molecule. Its formation kinetics significantly influence overall drug exposure, with approximately 50% reduction in bioavailability observed when administered with food due to altered absorption dynamics [2].
Table 1: Pharmacokinetic Parameters of Doxylamine and N-Desmethyl-Doxylamine
Parameter | Doxylamine | N-Desmethyl-Doxylamine |
---|---|---|
Elimination Half-life | 10.1–11.9 hr | Not fully characterized |
Time to Peak Concentration | 7.5 hr | Delayed vs. parent |
Metabolic Pathway | Precursor | CYP-mediated N-demethylation |
Receptor Binding Activity | H₁ antagonist | H₁ antagonist (reduced) |
Food Effect on Bioavailability | ~50% reduction | Likely similar reduction |
Structurally, N-desmethyl-doxylamine (C₁₆H₂₀N₂O, MW 256.34 g/mol) is defined by the absence of one methyl group from doxylamine's dimethylamino moiety, resulting in a secondary amine configuration. This molecular modification (C₁₆H₂₀N₂O versus doxylamine's C₁₇H₂₂N₂O) reduces its molecular weight by 14 Da and significantly alters its chemical behavior. The compound retains the core ethanolamine backbone featuring an ether linkage to a diarylmethane system (phenyl and pyridyl groups), characteristic of first-generation ethanolamine antihistamines. This structural class includes diphenhydramine, dimenhydrinate, and clemastine, all sharing the Ar(Ar')C-O-CH₂-CH₂-NR₂ pharmacophore. The conversion to N-desmethyl-doxylamine specifically modifies the terminal amine from a tertiary to secondary amine, enhancing its polarity and potentially influencing receptor interaction dynamics. Analytical characterization identifies this metabolite as "Doxylamine EP Impurity C" in pharmacopeial standards, reflecting its significance in pharmaceutical quality control [3] [5] [7].
The identification of N-desmethyl-doxylamine parallels the development of doxylamine-containing medications:
Table 2: Key Historical Milestones in N-Desmethyl-Doxylamine Characterization
Time Period | Analytical Advance | Regulatory/Scientific Impact |
---|---|---|
1956–1983 | Basic metabolite screening via TLC/GC | Initial structural assignment as "desmethyl" derivative |
1979–1990s | HPLC-UV quantification | Pharmacokinetic profiling in pregnant populations |
2000–2010 | LC-MS/MS structural confirmation | Differentiation from di-desmethyl metabolite |
2018–Present | N-Nitroso impurity detection (LOQ <1 ppb) | FDA/EMA monitoring guidelines for nitrosamine impurities |
Contemporary research priorities for N-desmethyl-doxylamine focus on three domains:
These research imperatives reflect N-desmethyl-doxylamine's dual significance as both a therapeutically relevant metabolite and a critical quality attribute requiring stringent control in pharmaceutical manufacturing, driving ongoing analytical innovation and metabolic studies [4] [7].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: